N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
This compound is a 1,2,4-triazole-3-carboxamide derivative featuring a 4-bromophenyl group at the carboxamide nitrogen and a 2,4-dichloro-5-(2-methoxyethoxy)phenyl substituent at the triazole ring’s 1-position. The triazole core, a five-membered heterocycle with three nitrogen atoms, provides a rigid scaffold that enhances binding affinity in biological systems. The bromophenyl group contributes electron-withdrawing effects, while the dichloro and methoxyethoxy substituents modulate lipophilicity and solubility. Such structural features are common in agrochemical and pharmaceutical agents, where triazoles are valued for their metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrCl2N4O3/c1-11-23-18(19(27)24-13-5-3-12(20)4-6-13)25-26(11)16-10-17(29-8-7-28-2)15(22)9-14(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOPDNDJKNOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OCCOC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrCl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the dichlorophenyl group: Chlorination reactions using chlorine gas or other chlorinating agents are commonly employed.
Addition of the methoxyethoxy group: This can be introduced through etherification reactions using methoxyethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The triazole core distinguishes the main compound from analogs with benzoxazole, isoxazole, pyrazole, or oxazole systems:
Key Findings :
- Triazole vs. Its thione group (-C=S) at position 3 increases polarity compared to the carboxamide in the main compound .
- Triazole vs. Pyrazole : The pyrazole derivative () lacks one nitrogen atom in the heterocycle, altering electron distribution. The carbohydrazide linkage (-CONHNH-) may enhance metal chelation but reduce stability compared to the carboxamide (-CONH-) .
Substituent Effects on Physicochemical Properties
The 4-bromophenyl group is a conserved feature across multiple analogs, but additional substituents critically influence properties:
Key Findings :
- Methoxyethoxy Group : The main compound’s 2-methoxyethoxy chain enhances solubility compared to purely hydrophobic groups (e.g., 2-methylphenyl in ) but increases molecular weight .
- Diethylamino Group: The diethylaminophenyl substituent () significantly improves solubility due to its basic nature, though it may reduce metabolic stability .
Biological Activity
N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.
- Molecular Formula : C19H17BrCl2N4O3
- Molecular Weight : 500.18 g/mol
- CAS Number : 400088-25-7
Biological Activity
The biological activity of the compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains by targeting essential enzymes in bacterial fatty acid biosynthesis. The compound's structure allows it to interact with active sites of target proteins, leading to effective inhibition.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 7.05 | |
| IT06 (similar structure) | Mycobacterium tuberculosis | 2.03 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly enhance cytotoxicity against various cancer cell lines. The presence of halogen substituents and electron-donating groups in the structure appears to play a crucial role in its activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Studies suggest that triazole derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cells.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the efficacy of triazole derivatives against Mycobacterium tuberculosis, demonstrating a promising IC50 value for the compound under investigation. This suggests potential for further development as an anti-tuberculosis agent .
- Cytotoxicity Assessment : In evaluating cytotoxic effects on cancer cell lines, compounds with similar structural motifs demonstrated significant growth inhibition. The findings indicate that the incorporation of specific functional groups can enhance anticancer activity .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in microbial resistance mechanisms. These studies suggest that specific interactions at the molecular level are critical for the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
